Product packaging for 2,6-Dimethylcyclohexylamine(Cat. No.:CAS No. 6850-63-1)

2,6-Dimethylcyclohexylamine

Cat. No.: B1345578
CAS No.: 6850-63-1
M. Wt: 127.23 g/mol
InChI Key: KSGAAWJLYHYMLT-UHFFFAOYSA-N
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Description

Significance of Alicyclic Amine Structures in Organic Synthesis and Materials Science

Alicyclic amines, a class of organic compounds containing a non-aromatic ring and an amine functional group, are of considerable importance in both organic synthesis and materials science. researchgate.net These structures are integral components of many natural products and biologically active molecules, driving the development of synthetic methods to functionalize cyclic amines. springernature.com In organic synthesis, they serve as crucial intermediates for producing a wide array of chemicals, including pharmaceuticals, pesticides, and dyes. researchgate.net The basic nature of the amine group allows these compounds to act as catalysts in various reactions.

In the realm of materials science, alicyclic amines and their derivatives are utilized in the production of polymers. researchgate.net For instance, certain cyclohexylamine (B46788) derivatives are employed as catalysts in the formation of polyurethanes. merlinchem.comtcichemicals.com The structural rigidity of the cyclic backbone combined with the reactivity of the amine group contributes to the final properties of the materials. Research has also explored the use of related compounds, such as N,N-dimethylcyclohexylamine, as switchable hydrophilicity solvents, which have applications in areas like biofuel production and environmental remediation. sigmaaldrich.comacs.org

Historical Context of 2,6-Dialkylcyclohexylamine Research

The study of 2,6-dialkylcyclohexylamines, including 2,6-dimethylcyclohexylamine, has been driven by their utility as intermediates for economically significant products like herbicides, fungicides, and plant-growth regulators. google.com Historically, the preparation of these compounds involved methods such as the hydrogenation of the corresponding aniline (B41778) or nitrobenzene (B124822), or the amination of cyclohexanol (B46403) or cyclohexanone (B45756). google.com However, a significant challenge was the limited commercial availability of the required 2,6-dialkylated starting materials. google.com

A notable advancement in the synthesis of 2,6-dialkylcyclohexylamines came with the development of processes to produce them from more readily available starting materials. For example, a patented process describes the preparation of this compound from 2,6-dimethylphenol (B121312), which is available in commercial quantities. google.com This method involves passing the 2,6-dimethylphenol over a hydrogen-transfer catalyst in the presence of ammonia (B1221849) at elevated temperatures and pressures. google.com This development provided a more direct and economically viable route to these valuable intermediates. Subsequent research also investigated the conversion of this compound into other useful compounds, such as 2,6-dimethylaniline (B139824), by reacting it with a phenol (B47542) in the presence of a palladium catalyst. google.com

Scope and Current Research Trajectories for this compound

The current research landscape for this compound and related compounds continues to expand. It remains a key building block in specialized chemical syntheses. Its application as an intermediate in the production of biologically active chemicals remains an area of interest. google.com

Modern research has also focused on the derivatives of this compound, particularly N,N-dimethylcyclohexylamine. This tertiary amine has been investigated for its role as a catalyst in polyurethane production and as a "switchable-hydrophilicity solvent" (SHS). merlinchem.comacs.org SHSs can reversibly change their miscibility with water in response to a trigger like CO₂, which is a property being explored for more energy-efficient extraction and separation processes. acs.orgresearchgate.net For example, N,N-dimethylcyclohexylamine has been used for the extraction of lipids from microalgae for biofuel production. sigmaaldrich.com Furthermore, recent studies have delved into the molecular interactions of N,N-dimethylcyclohexylamine, such as its role in the formation of stimulus-responsive wormlike micelle-CO₂ foams and its interaction with trace amine-associated receptors, indicating a broadening scope of research into the fundamental properties and applications of dimethylcyclohexylamines. acs.orgbiorxiv.org

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₈H₁₇N lookchem.comnih.gov
Molecular Weight127.23 g/mol lookchem.com
Boiling Point160.3°C at 760 mmHg lookchem.com
Density0.826 g/cm³ lookchem.com
Flash Point30°C lookchem.com
CAS Number6850-63-1 lookchem.comchemicalbook.com

Catalytic Synthesis of this compound from 2,6-Dimethylphenol

CatalystTemperaturePressure (PSIG)Conversion of 2,6-DMPSelectivity to 2,6-DMCHASource(s)
1% Pd/alumina (B75360)200°C22597.48%94.3% google.com
0.5% Pt/carbon225°C17599.9%79% google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17N B1345578 2,6-Dimethylcyclohexylamine CAS No. 6850-63-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylcyclohexan-1-amine
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InChI

InChI=1S/C8H17N/c1-6-4-3-5-7(2)8(6)9/h6-8H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGAAWJLYHYMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60988158
Record name 2,6-Dimethylcyclohexan-1-amine
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Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6850-63-1
Record name 2,6-Dimethylcyclohexanamine
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Record name 2,6-Dimethylcyclohexylamine
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Record name 2,6-Dimethylcyclohexan-1-amine
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Record name 2,6-dimethylcyclohexylamine
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Synthetic Methodologies and Chemical Transformations of 2,6 Dimethylcyclohexylamine

Reductive Amination and Alkylation Approaches

Synthesis from Cyclohexylamine (B46788) and Methylating Agents (e.g., Methyl Chloride, Formaldehyde)

The synthesis of 2,6-dimethylcyclohexylamine by the direct methylation of cyclohexylamine using common methylating agents such as methyl chloride or formaldehyde (B43269) is not a widely documented or common synthetic route in scientific literature. Typically, the introduction of methyl groups onto the cyclohexane (B81311) ring is achieved earlier in the synthetic pathway, prior to the formation of the amine.

Reductive Amination of Cyclohexanone (B45756) with Dimethylamine (B145610) Hydrochloride

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. To synthesize this compound via this pathway, the appropriate starting material would be 2,6-dimethylcyclohexanone (B152311). The general process involves the reaction of the ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

In a hypothetical synthesis of this compound, 2,6-dimethylcyclohexanone would be reacted with ammonia (B1221849). This reaction is typically carried out in the presence of a reducing agent. Common laboratory-scale reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). For industrial-scale production, catalytic hydrogenation is often preferred, utilizing catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere. The reaction of 2,6-dimethylcyclohexanone with ammonia would first form an imine intermediate, which is then subsequently reduced to yield this compound. The stereochemistry of the final product, being a mixture of cis and trans isomers, can be influenced by the choice of catalyst and reaction conditions.

While the direct reductive amination of cyclohexanone with dimethylamine hydrochloride is a known method for producing N,N-dimethylcyclohexylamine, the synthesis of this compound requires the corresponding substituted ketone.

Supported Catalyst Systems for N,N-Dimethylcyclohexylamine Synthesis

Supported catalyst systems are integral to many industrial chemical processes, offering advantages such as ease of separation, potential for reuse, and enhanced stability. In the synthesis of the related compound N,N-dimethylcyclohexylamine via the reductive amination of cyclohexanone with dimethylamine, various supported catalysts have been investigated to improve efficiency and selectivity.

Below is a table summarizing the performance of a supported catalyst system in the reductive amination of cyclohexanone.

CatalystConversion (%)Selectivity (%)Reaction Time (min)
Rh/SiO283.499.1300
2 wt.% NiRh/SiO299.896.6300

Dehydrogenation Reactions of this compound

Catalytic Conversion to 2,6-Dimethylaniline (B139824)

The dehydrogenation of this compound to 2,6-dimethylaniline is a significant transformation, as 2,6-dimethylaniline is a valuable intermediate in the production of pharmaceuticals and agrochemicals. colab.wsgoogle.com This aromatization reaction is typically achieved through catalytic processes at elevated temperatures.

One method involves heating this compound in the presence of a palladium catalyst. google.com It has been found that the rate of this conversion can be slow when carried out with the catalyst alone. google.com The reaction rate can be substantially improved by conducting the heating in the presence of a phenol (B47542), with 2,6-dimethylphenol (B121312) being a particularly effective choice. google.com The reaction is carried out in the liquid phase under pressure at temperatures ranging from 200 to 400°C. google.com The palladium catalyst can be supported on various materials, including alumina (B75360), silica-alumina, or charcoal. google.com

More recent research has demonstrated the efficacy of a Platinum-on-Ceria (Pt/CeO2) catalyst for this transformation. colab.ws This catalyst facilitates a dehydrogenation-amination-dehydrogenation strategy, where this compound can be efficiently dehydrogenated to 2,6-dimethylaniline. colab.ws The use of toluene (B28343) as a hydrogen acceptor in this process can further enhance the selectivity towards the desired aniline (B41778) product. colab.ws The Pt/CeO2 catalyst has shown remarkable stability, allowing for its use in several reaction cycles. colab.ws

The table below outlines typical conditions for the catalytic conversion of this compound to 2,6-dimethylaniline.

CatalystCo-reactant/SolventTemperature (°C)Pressure
Palladium on supportPhenol200 - 400Autogenous
Pt/CeO2Toluene (hydrogen acceptor)Not specifiedNot specified

Mechanistic Aspects of Aromatization with Palladium Catalysts

The palladium-catalyzed aromatization of this compound to 2,6-dimethylaniline is believed to proceed through a series of well-established mechanistic steps in palladium catalysis. nih.govnih.gov While the specific mechanism can vary with the catalyst system and reaction conditions, a plausible pathway involves sequential dehydrogenation steps.

Initial C-H Activation: The process likely begins with the coordination of the amine to the palladium(II) catalyst. This is followed by the activation of a C-H bond on the cyclohexane ring, often at a position alpha to the amino group, to form a palladium-alkyl species.

β-Hydride Elimination: The palladium-alkyl intermediate then undergoes β-hydride elimination. In this step, a hydrogen atom from a carbon adjacent to the palladium-carbon bond is transferred to the palladium center, forming a palladium-hydride species and generating a double bond within the ring. This results in the formation of a cyclohexenamine intermediate.

Repetition of Dehydrogenation Sequence: The cyclohexenamine intermediate can then undergo further cycles of C-H activation and β-hydride elimination. Each cycle introduces an additional double bond into the ring. This sequence of reactions continues until a fully conjugated system is formed.

Tautomerization and Product Release: Once the cyclohexadieneimine intermediate is formed, it can tautomerize to the more stable aromatic aniline product. The 2,6-dimethylaniline is then released from the catalyst.

Catalyst Regeneration: The palladium-hydride species formed during the β-hydride elimination steps needs to be reoxidized to the active Pd(II) state to complete the catalytic cycle. In aerobic dehydrogenation processes, molecular oxygen serves as the terminal oxidant, reacting with the palladium hydride to regenerate the active catalyst and forming water as the sole byproduct. nih.gov In the absence of an external oxidant, a hydrogen acceptor like toluene can facilitate the regeneration of the catalyst.

This sequence of C-H activation and β-hydride elimination is a common mechanistic motif in palladium-catalyzed dehydrogenation reactions of cyclic hydrocarbons. nih.gov

Stereochemical Aspects and Chiral Applications of 2,6 Dimethylcyclohexylamine

Isomeric Forms and Conformational Analysis of 2,6-Dimethylcyclohexylamine

The stereochemistry of this compound is defined by the spatial arrangement of the two methyl groups and the amino group on the cyclohexane (B81311) ring. This substitution pattern gives rise to distinct stereoisomers, each with unique conformational properties.

Characterization of Cis-Cis, Trans-Trans, and Cis-Trans Stereoisomers

This compound can exist in three primary stereoisomeric forms: cis-cis (all-cis), trans-trans (all-trans), and cis-trans. nih.gov These isomers are classified based on the relative orientation of the three substituents with respect to the plane of the cyclohexane ring. In the most stable chair conformation, these substituents can occupy either axial or equatorial positions.

Cis-cis (all-cis) isomer: In this configuration, all three substituents (the amino group and two methyl groups) are on the same side of the ring. In the most stable chair conformation, this forces one methyl group to be axial while the other methyl group and the amino group are equatorial, or other combinations that seek to minimize steric hindrance.

Trans-trans (all-trans) isomer: Here, the substituents alternate their positions relative to the ring plane. The most stable conformation for the all-trans isomer allows all three bulky substituents to occupy equatorial positions, significantly minimizing steric strain.

Cis-trans isomer: This isomer has one cis and one trans relationship between adjacent substituents. For example, the amino group and one methyl group could be cis, while the amino group and the other methyl group are trans. This leads to chair conformations where a balance between axial and equatorial positions is struck.

The characterization and differentiation of these isomers are often accomplished using spectroscopic techniques like ¹H and ¹³C NMR, where the coupling constants can help distinguish between axial and equatorial protons adjacent to the substituents.

StereoisomerSubstituent RelationshipPreferred Conformation (Lowest Energy)
Cis-Cis All substituents on the same side of the ringOne axial, two equatorial substituents
Trans-Trans Substituents alternate sides of the ringAll three substituents are equatorial
Cis-Trans One pair of substituents is cis, another is transA mix of axial and equatorial substituents

Computational Studies on Conformational Stability

The relative stability of the different conformers for each stereoisomer is determined by the degree of steric strain present. mdpi.com This strain primarily arises from 1,3-diaxial interactions, where axial substituents on the same side of the ring are in close proximity, causing electronic repulsion. mdpi.com Computational chemistry, particularly methods like Density Functional Theory (DFT), is a powerful tool for analyzing these stabilities. mdpi.com

These studies calculate the potential energy of various conformations to identify the lowest energy (most stable) state. For this compound, computational analyses confirm that chair conformations are significantly more stable than boat or twist-boat forms. The calculations further show that conformers with substituents in the equatorial position are favored over those with axial substituents to avoid energetically unfavorable 1,3-diaxial interactions. mdpi.com As a result, the trans-trans isomer, which can adopt a tri-equatorial conformation, is generally the most stable of the stereoisomers. nih.gov

This compound as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. The inherent chirality of this compound makes it a candidate for such applications.

Design Principles for Enantioselective Transformations

The fundamental principle behind using a chiral auxiliary is to convert an achiral substrate into a chiral molecule, which will then exhibit facial selectivity in subsequent reactions. The bulky and conformationally rigid structure of the 2,6-dimethylcyclohexyl group is key to its potential effectiveness.

The design of an enantioselective transformation using a chiral auxiliary like this compound would follow these steps:

Attachment: The chiral amine is covalently bonded to the achiral substrate. For instance, it can react with a carboxylic acid to form a chiral amide.

Stereo-differentiation: The chiral auxiliary's sterically demanding framework blocks one of the two faces of the reactive center (e.g., an enolate derived from the amide). This steric hindrance directs an incoming reagent to attack from the less hindered face, leading to the preferential formation of one diastereomer.

Cleavage: After the stereoselective bond formation, the chiral auxiliary is removed from the newly modified substrate, yielding the desired enantiomerically enriched product and allowing the auxiliary to be recovered.

The efficiency of such a process depends on the rigidity of the transition state and the significant energy difference between the pathways leading to the different diastereomers.

Applications in Diastereomeric Separation and Resolution Processes

Beyond directing reactions, chiral amines are instrumental in the resolution of racemic mixtures. This process relies on the formation of diastereomers that, unlike enantiomers, have different physical properties (e.g., solubility, boiling point, and chromatographic retention times).

The application of this compound in a resolution process would involve:

Salt Formation: The chiral amine is reacted with a racemic mixture of a chiral acid. This acid-base reaction produces a mixture of two diastereomeric salts.

Separation: The diastereomeric salts can be separated by physical methods. Fractional crystallization is a common technique, where the less soluble diastereomer crystallizes out of the solution first. Chiral chromatography is another effective method.

Liberation: Once a single diastereomer is isolated, the bond to the chiral amine is cleaved (e.g., by treatment with a strong acid or base) to release the pure enantiomer of the original acid.

This method provides a powerful pathway to access enantiomerically pure compounds from a racemic starting material.

Role in Asymmetric Catalysis

In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Chiral amines and their derivatives can serve as ligands for metal catalysts or as organocatalysts themselves. The amine functionality provides a coordination site for metals, and the chiral backbone induces asymmetry in the catalytic environment.

While this compound itself is not widely documented as a direct catalyst, it serves as a crucial chiral building block for the synthesis of more complex ligands. A notable example is its use in the preparation of pyridine-bis(imine) ligands, such as 2,6-bis[1-(2,6-dimethylcyclohexylimino)ethyl]pyridine . In these ligands, the chiral this compound moieties are condensed with a pyridine (B92270) scaffold.

These resulting ligands coordinate with transition metals like iron or cobalt. The steric bulk and defined stereochemistry of the dimethylcyclohexyl groups create a chiral pocket around the metal center. This chiral environment can influence the coordination of substrates and the subsequent bond-forming steps, making them essential components in catalysts designed for stereoselective polymerization and other asymmetric transformations.

Utilization in Asymmetric Hydrogenation of Prochiral Allylamines

The direct asymmetric hydrogenation of prochiral allylamines presents a more efficient and sustainable route to chiral amines compared to methods requiring N-protection. rsc.org Research in this area has explored the efficacy of various catalysts and reaction conditions to achieve high conversion rates and enantiomeric excess (ee).

A key study investigated the asymmetric hydrogenation of 2-arylprop-2-en-1-amines, which serve as representative prochiral allylamine (B125299) substrates. rsc.org The research demonstrated that rhodium-based catalysts, in particular, show promise in these transformations. For instance, the hydrogenation of 2-phenylprop-2-en-1-amine (B1251587) yielded 2-phenylpropan-1-amine with varying degrees of success depending on the catalyst and conditions employed. rsc.org

Initial experiments conducted with only hydrogen gas resulted in low to moderate yields and enantioselectivities. rsc.org However, the introduction of carbon dioxide and an auxiliary base was found to significantly enhance the reaction's efficiency and selectivity, a concept that will be explored in detail in the subsequent section. This highlights the potential of this compound and its derivatives as components of sophisticated catalytic systems for creating chiral amines.

Impact of CO2 and Chiral Bases on Enantioselectivity

The addition of carbon dioxide and a chiral base to the asymmetric hydrogenation of prochiral allylamines has been shown to have a profound impact on the reaction's outcome. CO2 is believed to act as a temporary protecting group for the amine functionality, which can suppress unwanted side reactions and lead to a cleaner reaction with higher yields. rsc.org

In the asymmetric hydrogenation of 2-phenylprop-2-en-1-amine, the combination of CO2 and a base dramatically increased the yield for most catalysts tested. rsc.org While CO2 alone did not significantly affect the enantioselectivity, the careful selection of an added base was found to improve both enantioselectivity and chemoselectivity. rsc.org

A study systematically evaluated the effect of different solvents and auxiliary bases on the conversion and enantioselectivity of this reaction. The research included the testing of several bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), N,N-Dimethylcyclohexylamine, and N,N-diisopropylethylamine. rsc.org The findings indicated that the choice of both the solvent and the base is crucial for optimizing the enantiomeric excess of the final chiral amine product. For example, in the presence of CO2 and DBU, one of the tested rhodium-based catalysts achieved a high yield of 96% and a respectable enantiomeric excess of 75%. rsc.org

The research underscores that while this compound is a relevant chiral base in this context, the interplay between the catalyst, solvent, CO2, and the specific structure of the chiral base collectively determines the stereochemical outcome of the hydrogenation. Further optimization of these parameters holds the key to achieving even higher levels of enantioselectivity for the synthesis of valuable chiral amines.

Detailed Research Findings

The investigation into the CO2-assisted asymmetric hydrogenation of 2-phenylprop-2-en-1-amine provided insightful data on the influence of various reaction parameters. The conversion rates for the reactions were consistently high, typically exceeding 95%. rsc.org The enantiomeric excess, a critical measure of the reaction's stereoselectivity, was found to be highly dependent on the specific combination of the catalyst, solvent, and the presence of CO2 and a base.

For instance, one rhodium-based catalyst in methanol (B129727) under hydrogen gas alone produced the chiral amine with a 74% ee. rsc.org The addition of both CO2 and DBU to this system resulted in a slight increase in enantioselectivity to 75% ee, but more importantly, it led to a significantly cleaner reaction and a much-improved yield of 96%. rsc.org When exploring different solvents with a particular catalyst system in the presence of CO2 and DBU, it was observed that methanol and isopropanol (B130326) were effective, yielding enantiomeric excesses in the range of 70-75%. rsc.org

The study also highlighted that electron-donating groups on the aryl ring of the allylamine substrate could lead to higher enantioselectivity. The hydrogenation of 2-(4-ethoxyphenyl)prop-2-en-1-amine, for example, achieved an enantiomeric excess of 82% with a 93% yield under optimized conditions. rsc.org

Data Tables

Table 1: Asymmetric Hydrogenation of 2-Phenylprop-2-en-1-amine with and without CO2 and DBU rsc.org

CatalystConditionsYield (%)ee (%)
Catalyst 1H27240 (R)
Catalyst 1H2, CO28040 (R)
Catalyst 1H2, CO2, DBU9535 (R)
Catalyst 5H26574 (S)
Catalyst 5H2, CO27074 (S)
Catalyst 5H2, CO2, DBU9675 (S)

Reaction conditions: 10 mg of 2-phenylprop-2-en-1-amine, 2 mL methanol, 100 bar total pressure, room temperature. Conversions for all reactions were >95%.

Table 2: Effect of Different Bases on the Asymmetric Hydrogenation of 2-Phenylprop-2-en-1-amine rsc.org

CatalystSolventBaseee (%)
Catalyst 5MethanolDBU75 (S)
Catalyst 5IsopropanolDBU70 (S)
Catalyst 8IsopropanolDBU65 (S)
Catalyst 5MethanolCyNMe268 (S)
Catalyst 5IsopropanolCyNMe262 (S)
Catalyst 8IsopropanolCyNMe258 (S)
Catalyst 5MethanoliPr2NEt72 (S)
Catalyst 5IsopropanoliPr2NEt65 (S)
Catalyst 8IsopropanoliPr2NEt60 (S)

Reaction conditions: 10 mg of 2-phenylprop-2-en-1-amine, 2 mL solvent, 100 bar total pressure (10 bar CO2 + 90 bar H2), room temperature, 14-15 h reaction time. Conversions for all reactions were ≥93%.

Applications in Materials Science and Polymer Chemistry

Catalytic Roles in Polymerization Processes

2,6-Dimethylcyclohexylamine is widely utilized as a catalyst, particularly in the production of polyurethane foams and epoxy resin systems. bdmaee.net As a tertiary amine, it is highly reactive and effective in accelerating cross-linking reactions. bdmaee.net

In the manufacturing of polyurethane (PU) foams, this compound functions as a medium-activity amine catalyst. It is particularly effective in rigid polyurethane foam applications such as those used in refrigerators, panels, and spray-in-place foams. The catalyst demonstrates a balanced effect on both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate), which is crucial for developing a stable foam structure. bdmaee.net

It is recognized as a strong initial catalyst for the foaming reaction. While it can be used as the sole catalyst, it is more commonly used in conjunction with other catalysts to achieve specific reaction profiles. The typical amount used ranges from 0.5 to 3.5 parts per 100 parts of polyether polyol, depending on the desired reaction speed and final foam properties. Its use leads to faster curing times, improved foam stability, and better dimensional stability. bdmaee.net

Application in PU FoamsRole of this compoundResulting Benefits
Rigid Foams (e.g., Insulation)Catalyst for gelling and blowing reactionsImproved thermal insulation, reduced shrinkage, enhanced dimensional stability bdmaee.net
Flexible Foams (e.g., Seating)Accelerates urethane (B1682113) linkage formationEnhanced resilience, faster demolding times, improved cell structure bdmaee.net
Coatings, Adhesives, Sealants, and Elastomers (CASE)Promotes faster reactivityBetter adhesion, increased tensile strength bdmaee.net

This compound also serves as a catalyst and curing agent in epoxy resin systems. bdmaee.netbdmaee.net Epoxy resins are valued for their strong adhesion, chemical resistance, and mechanical strength, but their curing process can be slow. bdmaee.net DMCHA accelerates this curing reaction by promoting the formation of cross-links between the epoxy groups and the hardening agent. bdmaee.netbdmaee.net This catalytic action results in significantly faster curing times and can enhance the mechanical properties of the cured epoxy. bdmaee.net The mechanism involves the tertiary amine attacking the oxirane ring of the epoxy, causing it to open and form active ions that then react with other epoxy groups to build the polymer network. nih.gov

Furthermore, DMCHA helps to stabilize the foam structure against thermal degradation. bdmaee.net This ensures consistent performance, particularly in applications like building insulation where materials are exposed to a wide range of temperatures. A case study on rigid PU foam used for building insulation demonstrated that foams formulated with DMCHA maintained their thermal conductivity and dimensional stability for over ten years, even with exposure to temperatures from -40°C to 80°C. bdmaee.net In contrast, foams without the catalyst showed a 15% increase in thermal conductivity after only five years. bdmaee.net

Intermediate for Specialized Materials and Derivatives

Beyond its catalytic applications, this compound is a valuable intermediate in the synthesis of other specialized chemicals.

This compound is used as a chemical intermediate in the production of rubber accelerators and various dyes. In the vulcanization of rubber, accelerators are essential for speeding up the cross-linking of rubber polymers with sulfur, and amine derivatives are a common class of such accelerators.

As a tertiary amine, this compound can be used to synthesize quaternary ammonium (B1175870) salts (QAS). bdmaee.netnih.gov This chemical transformation is typically achieved through the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction. nih.gov In this process, the tertiary amine reacts with an alkyl halide. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide, which results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion. nih.gov The final product is a salt consisting of a positively charged quaternary ammonium cation and the negatively charged halide anion. nih.gov Quaternary ammonium salts have a wide range of applications, including as surfactants, disinfectants, and phase transfer catalysts. nih.govrsc.org

2,6 Dimethylcyclohexylamine in Green Chemistry and Sustainable Solvent Design

Development as a Switchable Hydrophilicity Solvent (SHS)

2,6-Dimethylcyclohexylamine, particularly its tertiary amine derivative N,N-Dimethylcyclohexylamine (DMCHA), has been identified as an effective Switchable Hydrophilicity Solvent (SHS). researchgate.net These smart solvents possess the unique capability to reversibly alter their hydrophilicity in response to an external trigger. tandfonline.com For DMCHA, this trigger is typically the introduction or removal of carbon dioxide (CO2). rsc.org In its neutral state, DMCHA is hydrophobic and immiscible with water. researchgate.net However, when CO2 is bubbled through a mixture of DMCHA and water, the amine reacts to form a bicarbonate salt, which is ionic and readily dissolves in water, creating a single homogeneous phase. researchgate.net This transition to a hydrophilic state can be reversed by removing the CO2, often by gentle heating or sparging with an inert gas like nitrogen or air, causing the amine to revert to its hydrophobic form and phase-separate from the water. tandfonline.comresearchgate.net This controllable switching between hydrophobic and hydrophilic states is the foundation for its applications in green chemistry, particularly in separation and extraction processes.

Application in Lipid Extraction from Microalgae for Biofuel Production

One of the most promising applications of N,N-Dimethylcyclohexylamine (DMCHA) as an SHS is in the extraction of lipids from microalgae, a key step in the production of biofuels. ca.gov Traditional lipid extraction methods often rely on volatile and hazardous organic solvents like hexane. researchgate.net DMCHA presents a greener alternative, demonstrating high lipid recovery yields, in some cases surpassing those achieved with hexane. tandfonline.comresearchgate.net

The process leverages the solvent's switchable nature. In its hydrophobic state, DMCHA effectively dissolves lipids from the microalgal biomass. researchgate.net After extraction, the addition of CO2 converts the DMCHA into its hydrophilic ammonium (B1175870) bicarbonate form, which dissolves in the aqueous phase. This leaves the extracted lipids behind as a separate, easily collected layer. The solvent can then be recovered from the aqueous phase by removing the CO2, allowing for its reuse. rsc.org

Research has demonstrated the effectiveness of DMCHA for lipid extraction across various microalgae species. For instance, studies on Botryococcus braunii and Chlorella vulgaris showed that DMCHA achieved significantly higher lipid extraction yields compared to hexane. tandfonline.com In one study, DMCHA achieved a maximum lipid yield of 63.85% with C. vulgaris and 64.84% with H. pluvialis. researchgate.net The efficiency of SHS in lipid extraction is attributed to its dual function; it acts as a non-polar solvent to dissolve lipids and, in its protonated form, may also function as a surfactant to aid in cell disruption. researchgate.net

Lipid Extraction Yields from Microalgae Using N,N-Dimethylcyclohexylamine (DMCHA) vs. Hexane
Microalgae SpeciesLipid Yield with DMCHA (wt%)Lipid Yield with Hexane (wt%)Reference
Botryococcus braunii UTEX 244156.10%38.23% tandfonline.com
Chlorella vulgaris45.66%27.96% tandfonline.com
Haematococcus pluvialis64.84%N/A researchgate.net

Investigation of Temperature-Dependent Tunable Polarity with Water Mixtures

Beyond its CO2-switchable properties, the polarity of N,N-Dimethylcyclohexylamine (DMCHA) and its aqueous mixtures can be finely tuned by temperature. acs.org This thermoresponsive behavior provides another layer of control for sustainable chemical processes. columbia.edu The mutual solubility of DMCHA and water is temperature-dependent; as the temperature increases, the strength and number of hydrogen bonds between the amine and water molecules decrease, leading to reduced miscibility. columbia.edursc.org

The polarity of these mixtures has been quantified using solvatochromic parameters, such as the Kamlet-Taft parameters (α for hydrogen bond acidity, β for hydrogen bond basicity, and π* for dipolarity/polarizability). acs.org For DMCHA, which is a non-hydrogen bond donor, the α value is considered zero. acs.org Studies measuring these parameters for DMCHA-water mixtures across a temperature range of 25–60 °C have shown that moderate variations in temperature can induce significant changes in the solvent's polarity, particularly in the β and π* parameters. acs.orgacs.org For example, as temperature increases, the π* value for dry DMCHA decreases, indicating a reduction in dipolarity/polarizability. columbia.edu This temperature-tunable polarity, combined with its CO2-switching capability, enhances its versatility as a green solvent. acs.org

Temperature Effect on Kamlet-Taft Polarity Parameters of Dry N,N-Dimethylcyclohexylamine (DMCHA)
Temperature (°C)π* (Dipolarity/Polarizability)β (Hydrogen Bond Basicity)Reference
250.3180.892 columbia.edu
400.2940.871 columbia.edu
500.2810.865 columbia.edu
600.2680.854 columbia.edu

Role in CO2 Absorption Technologies and Regeneration Processes

The reactivity of amine-based solvents with CO2 also positions them as key candidates for carbon capture technologies. mdpi.com N,N-Dimethylcyclohexylamine (DMCHA) has been investigated as a component in thermomorphic or biphasic solvent systems for post-combustion CO2 capture. researchgate.netresearchgate.net These systems are designed to reduce the significant energy penalty associated with solvent regeneration, which is a major drawback of conventional amine scrubbing processes. researchgate.netmdpi.com

In these systems, a lipophilic amine like DMCHA is used in an aqueous solution. researchgate.net During absorption, the solvent captures CO2. bohrium.com The key advantage lies in the regeneration step. Upon heating, the solvent system undergoes a phase transition from a single homogeneous phase to two liquid phases (thermomorphic behavior) at a lower critical solution temperature (LCST), typically between 60-90°C. researchgate.netresearchgate.net This phase separation intensifies the desorption of CO2, allowing for effective regeneration at much lower temperatures than the 120-140°C required for conventional solvents like monoethanolamine (MEA). researchgate.netmdpi.com The ability to use low-grade or waste heat for regeneration could significantly improve the economics of carbon capture processes. researchgate.netresearchgate.net

Studies have demonstrated the potential of DMCHA in blended amine systems. For example, a mixture of N-methylcyclohexylamine (MCA) and DMCHA showed a high CO2 absorption capacity. bohrium.com A 1M:1M ratio of MCA to DMCHA demonstrated an absorption capacity of 0.7015 mol of CO2 per mole of amine. bohrium.com Furthermore, this system could be successfully regenerated at a temperature as low as 60°C (333 K), achieving a desorption efficiency of 82.77%. bohrium.com

Performance of a Blended Amine Solvent (MCA:DMCHA) for CO2 Capture
ParameterValueConditionsReference
Absorption Capacity0.7015 mol CO2 / mol amine1M MCA : 1M DMCHA solution bohrium.com
Regeneration Temperature60 °C (333 K)Water bath heating bohrium.com
Desorption Efficiency82.77% bohrium.com

Coordination Chemistry and Ligand Design Incorporating 2,6 Dimethylcyclohexylamine Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of transition metal complexes with ligands derived from 2,6-dimethylcyclohexylamine typically involves the preparation of a multidentate ligand, followed by its reaction with a suitable metal precursor. A common strategy is the synthesis of bis(imino)pyridine ligands through the condensation of 2,6-diacetylpyridine (B75352) with two equivalents of this compound.

Iron (Fe) and cobalt (Co) complexes of 2,6-bis(imino)pyridyl ligands are of significant interest due to their high activity in olefin polymerization. unam.mx The synthesis of these complexes is generally achieved by reacting the free ligand with an appropriate iron(II) or cobalt(II) halide, such as FeCl₂ or CoCl₂, in a suitable solvent like tetrahydrofuran (B95107) (THF). hu.edu.jo The resulting complexes often exhibit a pentacoordinate geometry, with the three nitrogen atoms of the ligand and two halide ions coordinating to the metal center.

TechniqueInformation ObtainedTypical Observations for Fe/Co Bis(imino)pyridyl Complexes
Elemental AnalysisEmpirical FormulaConfirms the ratio of elements in the complex.
Mass SpectrometryMolecular WeightVerifies the mass of the synthesized complex.
FT-IR SpectroscopyFunctional GroupsCharacteristic C=N stretch of the imine bond. scispace.com
Magnetic SusceptibilitySpin State of Metal IonHigh-spin states are common for Fe(II) and Co(II).
X-ray DiffractionMolecular StructureConfirms coordination geometry (e.g., distorted square-pyramidal). nih.gov

The this compound moieties within the ligand structure play a crucial role in determining the properties of the resulting metal complexes. The bulky cyclohexyl groups provide significant steric hindrance around the metal center. This steric bulk can influence several aspects of the complex's behavior:

Coordination Number and Geometry: The steric demands of the ligands can limit the number of other molecules that can coordinate to the metal, often favoring five-coordinate geometries.

Stability: The chelate effect of the tridentate ligand, combined with the steric protection afforded by the bulky substituents, can enhance the thermal stability of the complex. nih.gov

Solubility: The aliphatic nature of the cyclohexyl groups can improve the solubility of the complexes in nonpolar organic solvents, which is advantageous for homogeneous catalysis.

Catalytic Activity: As will be discussed in the next section, the steric environment created by the ligands is a key factor in controlling the catalytic activity and the properties of the resulting polymers in ethylene (B1197577) polymerization. hu.edu.jo

Catalytic Activity of this compound-Containing Coordination Complexes

Coordination complexes containing ligands derived from this compound, particularly those of iron and cobalt, are highly effective precatalysts for the polymerization of ethylene upon activation with a cocatalyst, typically methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO). hu.edu.jonih.gov

When activated with MAO or MMAO, iron and cobalt complexes with bis(imino)pyridyl ligands bearing bulky substituents exhibit high activities for ethylene polymerization, producing highly linear polyethylene (B3416737). le.ac.uk The catalytic activity is influenced by several factors, including the reaction temperature, ethylene pressure, and the nature of the cocatalyst. For similar cobalt complexes, activities can reach up to 1.32 × 10⁷ g of polyethylene per mole of cobalt per hour at 60 °C. nih.gov

Metal CenterCocatalystTypical Activity (g PE/mol·h)Polymer Characteristics
Iron (Fe)MAO/MMAOUp to 4.08 x 10⁷ hu.edu.joHighly linear, high molecular weight. le.ac.uk
Cobalt (Co)MAO/MMAOUp to 1.32 x 10⁷ nih.govHighly linear, vinyl-terminated, low to high molecular weight. nih.govnih.gov

The mechanism of ethylene polymerization by these iron and cobalt catalysts has been the subject of extensive research. The active species is believed to be a cationic metal-alkyl complex, which is formed by the reaction of the precatalyst with the aluminoxane cocatalyst. The polymerization proceeds through the coordination of an ethylene molecule to the metal center, followed by its insertion into the metal-alkyl bond.

The ligand plays a crucial role throughout the catalytic cycle. The steric bulk of the this compound moieties influences the approach of the ethylene monomer and can affect the rate of insertion. Theoretical and experimental studies on related systems have highlighted the importance of the ligand's steric profile in preventing deactivation pathways and controlling the polymer's microstructure. mdpi.com

Chain termination, the process that stops the growth of a polymer chain, can occur through several pathways, with β-hydride elimination being a common mechanism. mdpi.com The steric environment created by the ligand can influence the rate of these termination reactions relative to the rate of chain propagation, thereby affecting the molecular weight of the resulting polyethylene.

Advanced Analytical Techniques in the Characterization of 2,6 Dimethylcyclohexylamine

Spectroscopic Methods (NMR, GC-MS) for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the definitive identification and purity verification of 2,6-Dimethylcyclohexylamine. Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools in this regard, providing detailed information about the compound's atomic arrangement and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are employed to confirm the connectivity of atoms and to distinguish between its cis and trans stereoisomers. The chemical shifts and coupling constants of the protons and carbon atoms are unique to each isomer, arising from the different spatial orientations of the methyl and amino groups on the cyclohexane (B81311) ring.

In ¹H NMR, the signals corresponding to the methyl protons and the protons on the cyclohexane ring will exhibit characteristic chemical shifts and splitting patterns. The coupling constants between adjacent protons, particularly the methine proton at the C1 position (attached to the amino group) and the neighboring protons, are instrumental in determining the stereochemistry. Generally, axial-axial couplings have larger coupling constants than axial-equatorial or equatorial-equatorial couplings, allowing for the assignment of the relative configuration of the substituents.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for assessing the purity of this compound and identifying any impurities. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then ionizes the separated components and fragments them, producing a unique mass spectrum for each compound.

The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) corresponding to its molecular weight (127.23 g/mol ), as well as a series of fragment ions. nih.gov The fragmentation pattern is a molecular fingerprint that can be used for definitive identification. While a detailed fragmentation pattern for this compound is not widely published, the fragmentation of its tertiary amine isomer, N,N-dimethylcyclohexylamine, provides some insight. Under electron ionization, this isomer undergoes a β-cleavage relative to the nitrogen atom, leading to the formation of an open-chain radical cation. Subsequent McLafferty rearrangement can produce a stable ammonium (B1175870) cation, which often represents the base peak in the spectrum. A similar initial fragmentation via cleavage of the C-C bonds in the ring is expected for this compound.

The following table summarizes the key aspects of NMR and GC-MS in the analysis of this compound:

Analytical TechniqueInformation ProvidedKey Parameters for this compound
¹H NMR Structural confirmation, stereoisomer differentiation.Chemical shifts of methyl and ring protons, coupling constants for conformational analysis.
¹³C NMR Confirmation of carbon framework, isomer identification.Distinct chemical shifts for each carbon atom based on its chemical and stereochemical environment.
GC-MS Purity assessment, impurity identification, structural confirmation.Retention time from GC, molecular ion peak and fragmentation pattern from MS.

Dielectric Constant and Solvatochromic Parameter Measurements

The dielectric constant and solvatochromic parameters are physical properties that provide insights into the polarity and solvent characteristics of a substance. While specific experimental data for this compound is scarce in the literature, the expected behavior can be inferred from its molecular structure and data available for other alkylamines.

Dielectric Constant

The dielectric constant (or relative permittivity) of a substance is a measure of its ability to store electrical energy in an electric field. hsc.edu.kw It is a key indicator of a substance's polarity. For amines, the dielectric constant is influenced by the presence of the nitrogen atom with its lone pair of electrons and the attached alkyl groups. Generally, primary and secondary amines are capable of hydrogen bonding, which can contribute to a higher dielectric constant compared to nonpolar hydrocarbons.

The table below presents the dielectric constants of some related amines for comparison:

CompoundDielectric Constant (ε) at 20°C
Aniline (B41778)7.06
Butylamine (B146782)4.8
Diethylamine3.7
Cyclohexylamine (B46788)4.7
Acetonitrile (B52724)36.6
Water80.4

Note: The values for Butylamine and Diethylamine are approximate, and the value for Cyclohexylamine is for comparison of a similar cyclic structure.

Solvatochromic Parameters

Solvatochromism refers to the change in the absorption or emission spectrum of a solute when it is dissolved in different solvents. wikipedia.org This phenomenon is used to empirically measure solvent polarity through the use of solvatochromic probes. The behavior of these probes in a solvent provides information on its dipolarity/polarizability, hydrogen bond acidity, and hydrogen bond basicity. nih.gov

Chromatographic Techniques for Reaction Monitoring and Product Analysis

Chromatographic methods are essential for monitoring the progress of the synthesis of this compound and for the quality control of the final product. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques for these purposes.

Gas Chromatography (GC)

Gas chromatography is a robust and widely used technique for the analysis of volatile and thermally stable compounds like this compound. In the context of its synthesis, GC can be used to monitor the disappearance of starting materials and the appearance of the product and any byproducts in real-time. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and selectivity.

For product analysis, a GC equipped with a suitable capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) can provide quantitative information about the purity of this compound. The choice of the stationary phase is critical for achieving good separation of the cis and trans isomers, as well as any other structurally related impurities. A base-deactivated column is often preferred for the analysis of amines to prevent peak tailing and improve resolution. antpedia.com

The following table outlines typical GC conditions that could be adapted for the analysis of this compound, based on methods for similar amines:

GC ParameterTypical Condition
Column Base-deactivated poly(5% diphenyl/95% dimethyl siloxane) capillary column
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 100-120°C, ramped to a final temperature of 200-220°C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Carrier Gas Helium or Nitrogen

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful separation technique that can be used for the analysis of this compound, particularly for the separation of its stereoisomers. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water), is a common mode of separation for many organic compounds. sielc.com

For the separation of isomers, specialized chiral stationary phases can be employed to resolve the enantiomers of the cis and trans diastereomers. Alternatively, derivatization with a chiral reagent can be used to form diastereomeric derivatives that can be separated on a standard achiral column. nih.gov The choice of column and mobile phase composition is crucial for achieving the desired separation.

The following table provides a general outline of HPLC conditions that could be developed for the analysis of this compound isomers:

HPLC ParameterTypical Condition
Column Reversed-phase C18 or a specialized chiral stationary phase
Mobile Phase A gradient or isocratic mixture of acetonitrile and water with a pH modifier (e.g., formic acid or phosphoric acid)
Flow Rate 0.5 - 1.5 mL/min
Detector UV detector (if the compound or its derivative has a chromophore) or a mass spectrometer (LC-MS)
Column Temperature Ambient to slightly elevated (e.g., 30-40 °C)

Future Research Directions and Emerging Opportunities for 2,6 Dimethylcyclohexylamine

Exploration of Novel and Environmentally Benign Synthetic Routes

One promising approach involves the direct amination of 2,6-dimethylphenol (B121312), a readily available commercial chemical. Research has demonstrated a high-yield process for converting 2,6-dimethylphenol to 2,6-dimethylcyclohexylamine using a hydrogen-transfer catalyst in the presence of ammonia (B1221849) at elevated temperatures and pressures. A notable example achieved a 97.48% conversion with 94.3% specificity to the desired product using a palladium on alumina (B75360) catalyst.

Future explorations in this area are focused on several key objectives:

Catalyst Optimization: Developing non-precious metal catalysts or enhancing the efficiency and recyclability of existing catalysts like palladium to reduce costs and environmental concerns. Research into catalysts containing palladium and praseodymium oxide on an aluminum oxide support has also shown high yields.

Renewable Feedstocks: Investigating the synthesis of this compound precursors from bio-based sources to reduce reliance on petrochemicals.

Greener Reaction Conditions: Utilizing alternative solvents, such as deep eutectic solvents (DES), which are often biodegradable, non-hazardous, and economical, to replace volatile organic compounds. Lowering reaction temperatures and pressures through more active catalysts will also contribute to a more sustainable process.

ParameterTraditional RoutesEmerging Green Routes
Starting Material Aniline (B41778)/Nitrobenzene (B124822) derivatives2,6-Dimethylphenol, Bio-based precursors
Catalyst Various, may include heavy metalsOptimized Palladium, Non-precious metals
Conditions Often harsh temperatures/pressuresMilder, more energy-efficient conditions
Byproducts Potentially hazardous wasteReduced waste, higher atom economy
Yield VariableHigh (e.g., >97% conversion)

Advancements in Chiral Applications and Enantioselective Synthesis Methodologies

Chiral amines are crucial components in asymmetric synthesis, serving as building blocks for pharmaceuticals and as ligands for catalysts. This compound possesses multiple stereocenters, leading to different diastereomers (cis and trans) and their respective enantiomers. The distinct spatial arrangement of these isomers can lead to different biological activities and chemical properties, opening up significant opportunities in chiral applications.

Future research is focused on the efficient separation of these stereoisomers and the development of enantioselective synthetic methods to produce a single, desired isomer.

Stereoselective Synthesis: A key method involves the catalytic hydrogenation of 2,6-dimethylcyclohexanone (B152311) oxime. The choice of catalyst, such as Raney nickel or palladium-on-carbon, is critical for achieving higher cis/trans selectivity. Methodologies like dynamic kinetic resolution (DKR), which can convert a mixture of diastereomers into a single stereoisomeric product, are being explored for similar cyclic structures and hold promise for this compound.

Chiral Resolution: Advanced purification techniques, including chiral high-performance liquid chromatography (HPLC) or polarimetry, are essential for separating and verifying the enantiomeric excess of the synthesized isomers.

Applications in Asymmetric Catalysis: The enantiopure isomers of this compound can be investigated as chiral auxiliaries or ligands in asymmetric reactions, such as aldol (B89426) or Baylis-Hillman reactions, which are fundamental in the synthesis of complex, biologically active molecules.

Development of Next-Generation Catalysts and Functional Materials

The amine functional group in this compound makes it a valuable building block for advanced materials and a candidate for catalytic applications. Its structural analogue, N,N-dimethylcyclohexylamine (DMCHA), is already widely used as a catalyst in the production of polyurethanes and as a curing agent for epoxy resins. This provides a strong basis for exploring similar roles for this compound and its derivatives.

Emerging opportunities include:

Polymer Chemistry: Investigating this compound as a monomer or curing agent in the synthesis of novel polymers. Its rigid cyclic structure could impart unique thermal and mechanical properties to materials like polyamides or polyimides. The amine group can act as a catalyst in the formation of polyurethanes.

Functional Materials: Using the compound as a precursor for creating functional materials such as corrosion inhibitors or additives for coatings and adhesives. Its derivatives could also be used to create composites with natural fillers like straw, enhancing the properties of insulating materials.

Switchable Solvents: The related N,N-dimethylcyclohexylamine has been studied as a "switchable hydrophilicity solvent" (SHS), which can reversibly change its miscibility with water. This property is valuable for creating more energy-efficient extraction processes, for example, in biofuel production. Future research could explore whether this compound or its derivatives can be engineered to exhibit similar "smart" solvent properties.

Application AreaCurrent Use of Analogues (e.g., DMCHA)Future Opportunity for this compound
Catalysis Polyurethane foam production, epoxy resin curing.Development of novel catalysts for polymerization and cross-coupling reactions.
Polymers Used as a catalyst in polyurethane formation.Monomer for high-performance polyamides; property-enhancing additive.
Smart Materials Switchable hydrophilicity solvents for extractions.Design of new smart solvents for green chemistry applications.

Integration into Circular Economy Frameworks and Sustainable Chemical Manufacturing

Integrating chemicals into a circular economy involves minimizing waste, maximizing resource efficiency, and designing products for durability, reuse, and recycling. For this compound, this represents a shift from a linear "take-make-dispose" model to a more sustainable lifecycle.

Key opportunities for future research and implementation include:

Waste Valorization: Developing processes to synthesize this compound from waste streams or byproducts of other industries. This aligns with the principles of a circular economy by turning waste into a valuable feedstock.

Design for Recyclability: When used in polymers or materials, designing these products to be more easily disassembled and recycled. This could involve creating reversible bonds or developing advanced sorting and separation technologies to recover the amine or its precursors at the end of the product's life.

Lifecycle Assessment: Conducting thorough lifecycle assessments to quantify the environmental impact of different synthetic routes and applications. This data-driven approach will help identify the most sustainable pathways for its production and use, from raw material extraction to end-of-life management. By focusing on green synthesis methods and designing for recyclability, this compound can contribute to a more sustainable chemical industry.

Q & A

Basic: What are the critical physical and chemical properties of 2,6-Dimethylcyclohexylamine that influence experimental design?

Answer:
Key properties include its molecular formula (C₈H₁₇N), molecular weight (127.23 g/mol), density (0.826 g/cm³), boiling point (160.3°C), and flash point (30°C) . These parameters dictate handling conditions, such as storage at controlled temperatures to prevent volatilization or combustion. The compound’s amine functionality makes it reactive in acid-base and alkylation reactions, requiring inert atmospheres (e.g., nitrogen) during synthesis. Researchers should prioritize verifying purity via gas chromatography (GC) or nuclear magnetic resonance (NMR) due to potential isomer mixtures (cis/trans) .

Basic: What safety protocols are essential for handling this compound in academic laboratories?

Answer:
While this compound is not universally classified as hazardous , its flammability (UN 2264) and potential irritant properties necessitate precautions:

  • Ventilation : Use fume hoods to avoid inhalation exposure.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
  • Emergency Measures : For spills, absorb with inert material (e.g., sand) and avoid water to prevent spreading. In case of skin contact, wash with soap and water; seek medical evaluation for persistent irritation .
    Documented contradictions in hazard classification (e.g., non-hazardous vs. UN-listed) require cross-referencing Safety Data Sheets (SDS) with institutional guidelines .

Advanced: How can researchers optimize the stereoselective synthesis of this compound?

Answer:
Stereoselective synthesis often involves catalytic hydrogenation of 2,6-dimethylcyclohexanone oxime. Key considerations:

  • Catalyst Selection : Raney nickel or palladium-on-carbon for higher cis/trans selectivity .
  • Reaction Monitoring : Use GC-MS to track intermediate formation and optimize reaction time/temperature.
  • Purification : Distillation under reduced pressure (e.g., 20–30 mmHg) minimizes thermal degradation. Purity validation via chiral HPLC or polarimetry ensures enantiomeric excess .

Advanced: What analytical methodologies are recommended for resolving structural ambiguities in this compound derivatives?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR distinguish cis/trans isomers via coupling constants (e.g., axial vs. equatorial methyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration in crystalline derivatives .
  • Chromatography : Reverse-phase HPLC with UV detection quantifies isomer ratios in mixtures .

Data Contradiction: How should conflicting reports on the compound’s reactivity in aqueous media be addressed?

Answer:
Discrepancies in hydrolysis rates (e.g., stability in neutral vs. acidic conditions) require systematic validation:

Controlled Experiments : Conduct kinetic studies under varying pH, temperature, and ionic strength.

Analytical Cross-Check : Use FTIR to detect amine protonation or decomposition products (e.g., cyclohexanol derivatives) .

Literature Benchmarking : Compare results with peer-reviewed studies from authoritative databases like NIST Chemistry WebBook .
Document methodology transparency to enable reproducibility .

Advanced: What strategies mitigate side reactions when using this compound as a ligand in coordination chemistry?

Answer:

  • Ligand Design : Modify steric bulk by introducing substituents to the cyclohexyl ring, reducing unwanted coordination sites.
  • Reaction Solvent : Use aprotic solvents (e.g., THF, DMF) to prevent nucleophilic interference.
  • In Situ Characterization : Employ UV-Vis spectroscopy or cyclic voltammetry to monitor metal-ligand complex stability .

Basic: How should researchers ensure reproducibility in experiments involving this compound?

Answer:

  • Batch Consistency : Source compounds with ≥98% purity (verified by GC or HPLC) and document CAS 6850-63-1 .
  • Storage : Store under argon at 4°C to prevent oxidation.
  • Detailed Protocols : Specify reaction scales, solvent grades, and equipment calibration in methods sections .

Advanced: What computational tools aid in predicting the reactivity of this compound in novel reactions?

Answer:

  • DFT Calculations : Gaussian or ORCA software models transition states for nucleophilic substitution or redox reactions.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.
  • Cheminformatics : Tools like RDKit predict solubility and partition coefficients (LogP) .

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Feasible Synthetic Routes

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2,6-Dimethylcyclohexylamine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.